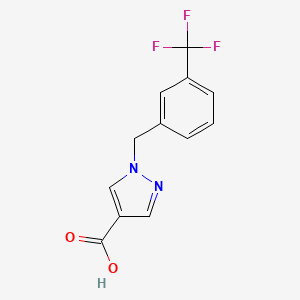

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-3-1-2-8(4-10)6-17-7-9(5-16-17)11(18)19/h1-5,7H,6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZZBQIXYQZVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467533 | |

| Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752222-88-1 | |

| Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=752222-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic Acid

Introduction

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry and agrochemical research. The unique combination of a pyrazole-4-carboxylic acid scaffold and a trifluoromethylbenzyl substituent imparts favorable pharmacokinetic and pharmacodynamic properties to derivative compounds. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the pyrazole core is a versatile pharmacophore found in a wide array of biologically active molecules, including anti-inflammatory, analgesic, and anti-cancer agents.[1][2] This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this valuable intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and drug development professionals.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule is logically approached through a three-step sequence. The core of this strategy involves the initial construction of the pyrazole ring system, followed by the introduction of the specific N-benzyl substituent, and concluding with the unmasking of the carboxylic acid functionality.

A common and effective retrosynthetic disconnection begins by hydrolyzing the target carboxylic acid to its corresponding ester, a more stable intermediate for the preceding alkylation step. The N-benzyl bond is then cleaved, leading to two key starting materials: a pyrazole-4-carboxylate ester and a suitable 3-(trifluoromethyl)benzyl electrophile. The pyrazole-4-carboxylate ester itself can be synthesized from acyclic precursors through a classical cyclocondensation reaction.

Caption: Retrosynthetic analysis of the target molecule.

This pathway is advantageous due to the commercial availability and relatively low cost of the initial starting materials. Furthermore, each step involves well-established and high-yielding chemical transformations.

Synthetic Pathway and Mechanistic Insights

The chosen forward synthesis consists of three primary stages:

-

Synthesis of Ethyl 1H-pyrazole-4-carboxylate: This initial step involves the formation of the pyrazole ring. A robust method is the reaction of an enamine-protected β-ketoester, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, with hydrazine.[3] The reaction proceeds via a nucleophilic attack of hydrazine, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. This method offers excellent control over regioselectivity, favoring the desired 4-carboxylate isomer.

-

N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate: The second stage is the selective alkylation of the pyrazole nitrogen. Pyrazole has two nitrogen atoms, but in its anionic form, alkylation typically occurs at the N1 position due to steric and electronic factors. The reaction is carried out by first deprotonating the pyrazole with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-Dimethylformamide (DMF).[1] This generates the pyrazolate anion, a potent nucleophile, which then reacts with 3-(trifluoromethyl)benzyl bromide in a standard SN2 reaction to form the N-benzylated product.

-

Saponification to the Carboxylic Acid: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction, typically achieved by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (NaOH). The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. A final acidification step with a mineral acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final product.[4]

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This procedure is adapted from established methods for pyrazole synthesis from β-dicarbonyl compounds.[3]

-

Reaction Setup: To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol (5 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford ethyl 1H-pyrazole-4-carboxylate as a white solid.

Protocol 2: Synthesis of Ethyl 1-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylate

This N-alkylation protocol utilizes a strong base to ensure efficient deprotonation of the pyrazole ring.[1][5]

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Add a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF dropwise to the NaH suspension, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the pyrazolate anion.

-

Alkylation: Add 3-(trifluoromethyl)benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol 3: Synthesis of this compound

This final step is a standard ester hydrolysis.

-

Reaction Setup: Dissolve the ethyl 1-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v). Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.

-

Reaction: Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).

-

Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final this compound.

Data Summary

The following table summarizes the key reagents and typical yields for the described synthetic pathway.

| Step | Starting Material(s) | Key Reagents | Product | Typical Yield (%) |

| 1 | Ethyl 2-(ethoxymethylene)-3-oxobutanoate | Hydrazine hydrate, Ethanol | Ethyl 1H-pyrazole-4-carboxylate | 80-90% |

| 2 | Ethyl 1H-pyrazole-4-carboxylate | 3-(Trifluoromethyl)benzyl bromide, NaH, DMF | Ethyl 1-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylate | 75-85% |

| 3 | Ethyl 1-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylate | NaOH, HCl | This compound | >90% |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The methodology relies on well-understood, high-yielding reactions, making it suitable for both academic research and industrial drug development settings. By carefully controlling reaction conditions, particularly during the N-alkylation step, researchers can consistently obtain the target compound in high purity and yield, facilitating its use in the discovery of novel therapeutic and agrochemical agents.

References

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [URL: https://www.sid.ir/paper/141016/en]

-

Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. Organic Chemistry International. [URL: https://www.hindawi.com/journals/oci/2009/494721/][6]

-

Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem. [URL: https://www.benchchem.com/product/bcp233019/application-notes][1]

-

Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents. [URL: https://patents.google.com/patent/WO2012025469A1/en][3]

-

An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/236173874_An_Efficient_Synthesis_of_1H-Pyrazole-4-carboxylic_Acid_Esters_with_Vilsmeier_Reagent_under_Neat_Conditions][7]

-

Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents. [URL: https://patents.google.com/patent/CN111362874B/en][4]

-

Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 127-142. [URL: https://www.mdpi.com/2673-401X/3/2/11][5]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Acid-Catalyzed-N-Alkylation-of-Pyrazoles-with-Meador-Mate/0c4f39c23565f375c32831836178873752e22c83][8]

-

N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [URL: https://www.researchgate.net/publication/289327823_N-Alkylation_of_Pyrazole_Reaction_in_an_Ionic_Liquid][9]

-

Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. [URL: https://www.researchgate.net/publication/267807086_Synthesis_of_1-methyl-3-trifluoromethyl-4-pyrazole_carboxylic_acid][10]

-

1-[3-(Trifluoromethyl)benzyl]-1H-pyrazole-4-carboxylic acid. MySkinRecipes. [URL: https://myskinrecipes.com/ingredients/1-3-trifluoromethyl-benzyl-1h-pyrazole-4-carboxylic-acid][2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-[3-(Trifluoromethyl)benzyl]-1H-pyrazole-4-carboxylic acid [myskinrecipes.com]

- 3. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This molecule serves as a key intermediate in the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and analgesic drugs.[1] Its structural features, combining a pyrazole-4-carboxylic acid core with a trifluoromethylbenzyl substituent, make it a valuable scaffold for targeting biological pathways associated with pain and inflammation.[1] This guide details its synthesis, physicochemical characteristics, spectral properties, and chemical reactivity, offering insights for its application in drug discovery and development.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with numerous approved drugs featuring this heterocyclic core. Their utility spans a wide range of therapeutic areas, including anti-inflammatory, analgesic, and anticancer applications. The pyrazole ring acts as a versatile pharmacophore, offering favorable metabolic stability and pharmacokinetic properties.[1] The subject of this guide, this compound (CAS No. 752222-88-1), has emerged as a crucial building block for synthesizing potent modulators of inflammatory pathways.[1] The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity to target proteins. This document aims to provide a detailed technical resource for researchers working with this compound.

Synthesis and Elucidation of Structure

The synthesis of this compound is typically achieved through a two-step process. This involves the N-alkylation of a pyrazole-4-carboxylate ester followed by hydrolysis of the ester to the corresponding carboxylic acid.

Synthetic Workflow

A representative synthetic route begins with the readily available ethyl 1H-pyrazole-4-carboxylate and 3-(trifluoromethyl)benzyl bromide. The N-alkylation is generally carried out in the presence of a weak base, such as potassium carbonate, in an appropriate organic solvent like acetonitrile. The subsequent hydrolysis of the ester is typically achieved under basic conditions using sodium hydroxide or a similar base.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylate

-

To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (1.5 eq.).

-

To this suspension, add 3-(trifluoromethyl)benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ester by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 1-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylate (1.0 eq.) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq.) to the solution and heat the mixture to reflux for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with 1M hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 752222-88-1[1][2] |

| Molecular Formula | C₁₂H₉F₃N₂O₂[1][2] |

| Molecular Weight | 270.21 g/mol [1] |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents (predicted) |

| pKa | Data not available |

| Storage | 2-8°C[1] |

Spectral Analysis

Detailed spectral data is crucial for the unambiguous identification and characterization of the compound. While experimental spectra for this specific molecule are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons on the pyrazole ring. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm).

-

¹³C NMR: The carbon NMR spectrum will feature resonances for the trifluoromethyl group, the aromatic and pyrazole carbons, the benzylic carbon, and the carboxylic acid carbonyl carbon (expected around δ 170-185 ppm).

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum corresponding to the -CF₃ group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (270.21 g/mol ).

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functionality.

Amide Formation

The carboxylic acid can be readily converted to a variety of amides, which is a common strategy in drug discovery to modulate the compound's physicochemical properties and biological activity. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine.

Caption: General scheme for the formation of amide derivatives.

Applications in Drug Discovery

Anti-inflammatory and Analgesic Potential

Pyrazole carboxylic acid derivatives are well-established as potent anti-inflammatory and analgesic agents. Many of these compounds exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. The structural motifs present in this compound are consistent with those found in known COX inhibitors. The trifluoromethyl group can enhance binding to the active site of the enzyme and improve the overall pharmacokinetic profile of the molecule.

Conclusion

This compound is a valuable and versatile building block in the synthesis of biologically active compounds. Its straightforward synthesis, combined with the favorable properties imparted by the pyrazole core and the trifluoromethylbenzyl substituent, makes it an attractive starting point for the development of new anti-inflammatory and analgesic drugs. Further research into the specific biological targets and a more detailed characterization of its physicochemical and pharmacological properties will undoubtedly facilitate its broader application in medicinal chemistry.

References

-

AA Blocks. This compound. [Link]

-

MySkinRecipes. 1-[3-(Trifluoromethyl)benzyl]-1H-pyrazole-4-carboxylic acid. [Link]

Sources

physical properties of 1-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the adage "know your molecule" has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate is paved with rigorous characterization, where a deep understanding of a molecule's fundamental physical properties is paramount. These properties govern everything from synthetic feasibility and formulation to the ultimate pharmacokinetic and pharmacodynamic behavior of a drug.[1][2][3][4] This guide provides an in-depth technical framework for the characterization of This compound , a heterocyclic building block of significant interest in medicinal chemistry.[5]

While public domain data on the specific experimental properties of this compound are scarce, this document serves as a comprehensive roadmap for the research scientist. It moves beyond a simple data sheet to detail the causality behind experimental choices and provides robust, self-validating protocols for determining the critical physicochemical parameters that dictate a compound's potential.

Foundational Molecular Properties

The initial characterization begins with the undisputed structural and molecular formula, which serves as the foundation for all subsequent experimental work.

-

Chemical Structure:

-

Key Identifiers and Molecular Formula: The molecular identity is unequivocally established through its CAS number and formula, which are essential for sourcing, registration, and literature tracking.

| Property | Value | Source(s) |

| CAS Number | 752222-88-1 | [6][7] |

| Molecular Formula | C₁₂H₉F₃N₂O₂ | [5][6][7] |

| Molecular Weight | 270.21 g/mol | [5][7] |

| MDL Number | MFCD09965729 | [5][6][7] |

Thermal Properties: Melting Point Determination

The melting point is more than a physical constant; it is the first and most direct indicator of a compound's purity and identity. A sharp, well-defined melting range is characteristic of a pure substance, whereas a broad and depressed range suggests the presence of impurities.[8] This makes its determination a critical first step after synthesis.

Rationale for Experimental Approach

The capillary method using a digital melting point apparatus is selected for its precision, small sample requirement, and reproducibility.[9] The protocol incorporates a two-stage heating process: a rapid initial scan to approximate the melting range, followed by a slow, meticulous measurement to ensure accuracy. This self-validating approach saves time while preventing the overshooting of a narrow melting range.[8]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity and depress the melting point.[10]

-

Place a small amount of the crystalline solid onto a clean, dry watch glass.

-

Grind the sample into a fine powder using a spatula.

-

Jab the open end of a glass capillary tube into the powder until a small amount of sample enters the tube.[10]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[8][10]

-

The final packed sample height should be 2-3 mm. An excessive sample height can lead to an artificially broad melting range.[10]

-

-

Apparatus Setup (Digital Melting Point Apparatus, e.g., Mel-Temp):

-

Turn on the apparatus and ensure the heating block is clean and at room temperature.

-

Insert the prepared capillary tube into one of the sample slots.[10]

-

-

Measurement - Part A (Rapid Approximation):

-

Set a rapid heating rate (e.g., 10-20°C per minute).[8]

-

Observe the sample through the viewing lens.

-

Record the approximate temperature at which the sample begins to liquefy. This provides a target range for the precise measurement.

-

Allow the heating block to cool significantly before proceeding.

-

-

Measurement - Part B (Accurate Determination):

-

Using a fresh sample in a new capillary tube, place it in the cooled apparatus.

-

Set the starting temperature to at least 15-20°C below the approximate melting point found in Part A.[8][10]

-

Set a slow heating rate of 1-2°C per minute.[8] This slow ramp is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

Repeat the measurement with a fresh sample to ensure reproducibility. Consistent values should be obtained.

-

Solution Properties: Thermodynamic Solubility

Aqueous solubility is a master variable in drug development, profoundly influencing a compound's absorption and bioavailability.[2] Poor solubility is a leading cause of failure for drug candidates.[11] Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is the gold standard for this assessment as it represents the true, stable solubility limit.[11][12]

Rationale for Experimental Approach

The shake-flask method is the definitive technique for determining thermodynamic solubility.[13][14] By incubating an excess of the solid compound with the solvent over an extended period (24 hours), the system is allowed to reach true equilibrium between the dissolved and undissolved states.[12] Subsequent analysis of the supernatant by a sensitive method like LC-MS provides a precise quantification of the dissolved compound.

Caption: Physicochemical Property Interdependence

Experimental Protocol: Potentiometric pKa Titration

-

Apparatus and Reagent Preparation:

-

Calibrate a pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0. [15][16] * Prepare standardized 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength during the titration. [15][16] * Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low. Note that using a co-solvent will yield an apparent pKa (pKaapp) that may require extrapolation to determine the aqueous pKa. [17][18]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a titration vessel equipped with a magnetic stirrer. [16] * Add the KCl solution to achieve the desired ionic strength.

-

Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of an acid. [15] * Immerse the calibrated pH electrode and the tip of the titrant burette into the solution.

-

Acidify the solution to a starting pH of ~2.0 by adding 0.1 M HCl. This ensures the carboxylic acid is fully protonated at the start. [15][16] * Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

-

After each addition, allow the pH reading to stabilize and record the pH value and the total volume of titrant added. [15][16] * Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured. [16]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point, where all the acid has been neutralized.

-

The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point. [15]This is the point of maximum buffer capacity on the titration curve.

-

Conclusion: Synthesizing Data for Drug Development

The physical properties detailed in this guide—melting point, solubility, and pKa—are not independent variables. They are interconnected characteristics that collectively build a profile of a molecule's "drug-likeness." [1]A high melting point might suggest strong crystal lattice energy, which could negatively impact solubility. The pKa will directly influence solubility at different pH values, such as those found in the gastrointestinal tract. Understanding these relationships is fundamental to medicinal chemistry. [2]By systematically determining these properties using the robust protocols provided, researchers and drug development professionals can make informed decisions, anticipate challenges in formulation and bioavailability, and ultimately optimize the path of promising molecules like this compound toward clinical success.

References

-

AA Blocks. 752222-88-1 | this compound. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Talevi, A. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

PharmaTutor. (2015). Importance of Physicochemical Properties In Drug Discovery. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

University of Texas at Dallas. Experiment 1 - Melting Points. [Link]

-

MySkinRecipes. 1-[3-(Trifluoromethyl)benzyl]-1H-pyrazole-4-carboxylic acid. [Link]

-

Chemistry LibreTexts. (2020). 4.3: Melting Point Determination Procedure. [Link]

-

ResearchGate. (2019). Physical Properties in Drug Design. [Link]

-

protocols.io. (2022). In-vitro Thermodynamic Solubility. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Van der Veen, M. A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Chemcasts. 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS: 75815-75-7. [Link]

-

Popović, G. et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

-

Chemcasts. 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid Properties vs Temperature. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. 1-[3-(Trifluoromethyl)benzyl]-1H-pyrazole-4-carboxylic acid [myskinrecipes.com]

- 6. aablocks.com [aablocks.com]

- 7. 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylicacid price,buy 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylicacid - chemicalbook [m.chemicalbook.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. enamine.net [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

1-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid

Introduction

In the landscape of modern drug discovery and agrochemical development, pyrazole derivatives serve as privileged scaffolds, demonstrating a vast array of biological activities.[1][2] The compound this compound, with its distinct trifluoromethyl and carboxylic acid moieties, represents a key building block for the synthesis of novel therapeutic and agricultural agents.[3] Its metabolic stability and specific structural features make it a compound of high interest.

Unambiguous confirmation of its molecular structure is a critical prerequisite for any further development, ensuring that biological data is correctly attributed and that structure-activity relationships (SAR) are accurately modeled. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, grounded in the principles of spectroscopic analysis and crystallographic determination. We will explore not just the "how" but the "why" behind each analytical choice, offering a robust, self-validating workflow for researchers in the field.

Molecular Identity and Structural Framework

A foundational understanding begins with the basic molecular properties, which serve as the initial hypothesis for all subsequent analytical tests.

-

Chemical Name: this compound

-

CAS Number: 752222-88-1[4]

-

Molecular Formula: C₁₂H₉F₃N₂O₂[5]

-

Molecular Weight: 270.21 g/mol [3]

The molecule is composed of three key structural units:

-

A 1H-pyrazole-4-carboxylic acid core : A five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a carboxylic acid group at the 4-position.

-

A benzyl group attached to the N1 position of the pyrazole ring, acting as a linker.

-

A meta-substituted trifluoromethyl group on the benzyl ring, a common feature used to modulate pharmacokinetic properties.

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 752222-88-1 | AA Blocks[4] |

| Molecular Formula | C₁₂H₉F₃N₂O₂ | ChemicalBook[5] |

| Molecular Weight | 270.21 | MySkinRecipes[3] |

| SMILES | OC(=O)C1=CN(N=C1)CC2C=C(C=CC=2)C(F)(F)F | AA Blocks[4] |

A Synergistic Approach to Structure Elucidation

No single technique can provide a complete structural picture. True confidence in a molecule's identity is achieved by integrating data from multiple orthogonal methods. This guide details the logical workflow, from confirming the molecular formula to mapping atomic connectivity and finally, determining the three-dimensional arrangement.

Core Analytical Methodologies & Expected Data

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first essential step. It provides the molecular weight, which must align with the proposed structure, and its high-resolution variant confirms the elemental composition, leaving no ambiguity about the atoms present.

Trustworthiness: The protocol is self-validating. An exact mass measurement from HRMS that matches the theoretical mass of C₁₂H₉F₃N₂O₂ provides extremely high confidence in the molecular formula.[6]

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-Q-TOF or Orbitrap mass spectrometer for high mass accuracy.

-

Data Acquisition: Infuse the sample solution directly into the electrospray ionization (ESI) source. Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Analysis: Compare the measured monoisotopic mass to the calculated exact mass.

| Parameter | Predicted Value | Interpretation |

| Calculated Exact Mass | 270.0616 | For C₁₂H₉F₃N₂O₂ |

| Observed [M+H]⁺ (ESI+) | ~271.0694 | Confirms the molecular weight and formula. |

| Observed [M-H]⁻ (ESI-) | ~269.0538 | Provides complementary evidence of the molecular weight. |

| Key MS/MS Fragments | m/z 171 (CF₃-benzyl cation), m/z 225 (loss of COOH) | Corroborates the presence of the trifluoromethylbenzyl and carboxylic acid substructures.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for mapping the precise connectivity of atoms in a molecule.[6][8] By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H, ¹³C, and ¹⁹F spectra, we can piece together the molecular puzzle with confidence.

Trustworthiness: The combination of 1D and potentially 2D NMR experiments (like COSY and HSQC) creates a network of correlations that must be internally consistent, providing a self-validating map of the molecular structure.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like the carboxylic acid proton).[9]

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

-

Data Acquisition: Acquire standard 1D spectra for ¹H, ¹³C (with proton decoupling), and ¹⁹F.

-

Referencing: Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra, and a suitable external standard like CFCl₃ for ¹⁹F spectra.[10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 - 13.5 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and often broad due to chemical exchange.[7] |

| ~8.3 | Singlet | 1H | Pyrazole H5 | Aromatic proton on the pyrazole ring, typically downfield. |

| ~7.9 | Singlet | 1H | Pyrazole H3 | Aromatic proton on the pyrazole ring. |

| ~7.6 - 7.8 | Multiplet | 4H | Benzyl Ar-H | Four protons of the meta-substituted trifluoromethylbenzyl ring. |

| ~5.6 | Singlet | 2H | -CH₂- | Methylene protons linking the benzyl and pyrazole rings. |

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 | -COOH | Carboxylic acid carbonyl carbon, characteristically downfield.[7] |

| ~120 - 145 | Aromatic C's | Signals for the 6 benzyl and 3 pyrazole carbons. The carbon attached to the CF₃ group will appear as a quartet. |

| ~124 (quartet) | -CF₃ | The carbon of the trifluoromethyl group, split into a quartet by coupling to the three fluorine atoms (¹JCF).[11] |

| ~52 | -CH₂- | Methylene carbon. |

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -61 to -63 | Singlet | -CF₃ | A single signal is expected as all three fluorine atoms are chemically equivalent. The chemical shift is characteristic for an aryl-CF₃ group.[11][12] |

Single-Crystal X-ray Crystallography

Expertise & Experience: While NMR and MS provide definitive evidence of connectivity, X-ray crystallography provides the "gold standard" for absolute structural proof. It reveals the precise three-dimensional arrangement of every atom in the solid state, confirming not only the constitution but also the conformation of the molecule.[1][13]

Trustworthiness: A successfully refined crystal structure yields a wealth of self-consistent data, including bond lengths, bond angles, and torsion angles, that provides an unambiguous and final confirmation of the proposed structure.

-

Crystal Growth: Grow a single crystal of suitable quality and size (typically > 0.1 mm) by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane).

-

Data Collection: Mount a selected crystal on a goniometer and place it in a cold stream (e.g., 100 K) on a diffractometer. Collect diffraction data using a focused X-ray source (e.g., Mo Kα).[13]

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve a final, high-resolution molecular structure.[2]

-

Absolute Connectivity: Provides definitive proof that the benzyl group is on the N1 position and the carboxylic acid is on the C4 position.

-

Molecular Geometry: Delivers precise bond lengths and angles for the entire molecule.

-

Intermolecular Interactions: Will likely reveal hydrogen bonding dimers formed between the carboxylic acid groups of adjacent molecules in the crystal lattice.[14]

Conclusion

The structural elucidation of this compound is a process of accumulating and integrating evidence from multiple, complementary analytical techniques. The workflow begins with high-resolution mass spectrometry to establish the correct molecular formula. This is followed by a comprehensive NMR analysis (¹H, ¹³C, and ¹⁹F) to meticulously map the atomic connectivity and confirm the presence of key functional groups. Finally, where possible, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. By following this rigorous, multi-faceted approach, researchers can proceed with full confidence in the identity and purity of their material, ensuring the integrity of subsequent research and development efforts.

References

-

AA Blocks. This compound. [Link]

-

MySkinRecipes. 1-[3-(Trifluoromethyl)benzyl]-1H-pyrazole-4-carboxylic acid. [Link]

-

ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. [Link]

-

ResearchGate. Pyrazoline The structural elucidation of pyrazoles and derivatives has been greatly aided by NMR spectroscopy.... [Link]

-

National Institutes of Health (NIH). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. [Link]

-

MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

-

ResearchGate. X-ray crystallographic comparison of pyrazole subsidiaries. [Link]

-

Semantic Scholar. NMR Spectra of Benzenes Containing Trifluoromethyl Groups. [Link]

-

Royal Society of Chemistry. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 1-[3-(Trifluoromethyl)benzyl]-1H-pyrazole-4-carboxylic acid [myskinrecipes.com]

- 4. aablocks.com [aablocks.com]

- 5. 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylicacid price,buy 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylicacid - chemicalbook [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 12. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for 1-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant heterocyclic compound in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its chemical identity, a validated synthetic protocol, characterization methods, and its role as a key building block in the development of novel therapeutics.

Introduction and Scientific Context

The pyrazole ring is a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms. It is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a wide range of biological targets with high affinity.[1][2][3] Pyrazole-containing compounds have a rich history of therapeutic applications, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, analgesics, and anticancer agents.[1] The versatility of the pyrazole core stems from its unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its function as a bioisostere for other aromatic rings, often improving a drug candidate's metabolic stability and pharmacokinetic profile.[3][4]

This compound (Compound 1 ) is a functionalized pyrazole derivative of significant interest. The presence of the trifluoromethyl group (-CF3) on the benzyl substituent is a common strategy in drug design to enhance metabolic stability and lipophilicity, which can improve cell membrane permeability and target binding. This guide will focus on the synthesis, characterization, and potential applications of this specific molecule.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. The fundamental properties of Compound 1 are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 752222-88-1 | [4][5] |

| Molecular Formula | C₁₂H₉F₃N₂O₂ | [4][5] |

| Molecular Weight | 270.21 g/mol | [4] |

| MDL Number | MFCD09965729 | [4][5] |

| SMILES | OC(=O)C1=CN(N=C1)CC2C=C(C=CC=2)C(F)(F)F | [5] |

| Purity (Typical) | >95% | [4] |

| Storage | 2-8°C, desiccated | [4] |

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of Compound 1 can be efficiently achieved through a two-step process involving N-alkylation of a pyrazole ester followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid. This approach is logical and widely documented for similar structures in heterocyclic chemistry.[6][7][8]

Synthesis Workflow Overview

The following diagram illustrates the logical flow from commercially available starting materials to the final target compound.

Caption: Synthetic pathway for Compound 1.

Step 1: N-Alkylation of Ethyl Pyrazole-4-carboxylate

Causality: The reaction begins with the deprotonation of the pyrazole nitrogen using a strong, non-nucleophilic base like sodium hydride (NaH). The resulting pyrazole anion is a potent nucleophile that readily attacks the electrophilic benzylic carbon of 3-(trifluoromethyl)benzyl bromide. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this S_N2 reaction, as it effectively solvates the sodium cation without interfering with the nucleophile.

Detailed Protocol:

-

Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add ethyl pyrazole-4-carboxylate (1.0 eq).

-

Solvation: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water; ensure all glassware is dry.

-

Activation: Allow the mixture to stir at 0°C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the pyrazole anion.

-

Alkylation: Add 3-(trifluoromethyl)benzyl bromide (1.05 eq) dropwise via syringe to the reaction mixture at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude intermediate ester can be purified by flash column chromatography on silica gel.

Step 2: Saponification to the Carboxylic Acid

Causality: The ethyl ester intermediate is converted to the final carboxylic acid via base-catalyzed hydrolysis (saponification). Lithium hydroxide (LiOH) is a highly effective reagent for this transformation. A solvent mixture of tetrahydrofuran (THF) and water ensures that both the organic ester and the inorganic base are soluble, facilitating a smooth reaction.

Detailed Protocol:

-

Solvation: Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).

-

Hydrolysis: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Acidification: Cool the mixture to 0°C and carefully acidify to pH 2-3 using 1M hydrochloric acid (HCl). The desired carboxylic acid product should precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Drying: Dry the product under high vacuum to yield this compound as a solid.

Applications in Drug Discovery

Compound 1 is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical agents.[4] The pyrazole carboxylic acid moiety is a versatile handle for forming amide bonds, a common linkage in drug molecules.

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammation pathway.[1] Compound 1 can serve as a scaffold to develop selective COX-2 inhibitors, potentially leading to anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs.

-

Analgesic Compounds: By targeting pathways involved in pain signaling, derivatives of this molecule could be developed as non-opioid analgesics.[4]

-

Anticancer Therapeutics: The pyrazole scaffold is present in various kinase inhibitors used in oncology.[1] Further modification of Compound 1 could lead to candidates that target signaling pathways crucial for cancer cell proliferation and survival.

The diagram below conceptualizes the role of pyrazole-based inhibitors in the arachidonic acid inflammatory pathway.

Caption: Inhibition of the COX pathway by pyrazole compounds.

References

-

AA Blocks. This compound. [Link]

-

MySkinRecipes. 1-[3-(Trifluoromethyl)benzyl]-1H-pyrazole-4-carboxylic acid. [Link]

-

Mds, S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Chemcasts. 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid Thermodynamic Properties. [Link]

-

ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

OUCI. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Chemcasts. 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS: 75815-75-7. [Link]

-

Elsevier. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

-

PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]

-

ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]

-

DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-[3-(Trifluoromethyl)benzyl]-1H-pyrazole-4-carboxylic acid [myskinrecipes.com]

- 5. aablocks.com [aablocks.com]

- 6. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Mechanisms of Action for Trifluoromethyl Pyrazoles

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry and agrochemical development, the pyrazole nucleus stands as a testament to the power of heterocyclic scaffolds.[1][2] Its planar, electron-rich structure provides a versatile template for target-specific binding and chemical modification.[1] The strategic incorporation of a trifluoromethyl (CF3) group further enhances the pharmacological prowess of these molecules. This powerful electron-withdrawing group is known to significantly improve metabolic stability, lipophilicity, and target binding affinity, making trifluoromethyl pyrazoles a highly sought-after class of compounds in drug discovery and beyond.[3][4] This guide delves into the core mechanisms of action that underpin the diverse biological activities of trifluoromethyl pyrazoles, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the causality behind their therapeutic and practical applications, supported by detailed experimental workflows to empower further investigation.

I. Modulation of Inflammatory Pathways: Selective COX-2 Inhibition

A prominent mechanism of action for a subset of trifluoromethyl pyrazoles is the selective inhibition of cyclooxygenase-2 (COX-2).[1][5] The COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its upregulation is a hallmark of inflammatory processes.

The trifluoromethyl group is a key determinant of COX-2 selectivity.[1][5] Its steric bulk is thought to interfere with the binding interactions of substrates to the COX enzymes, allowing for preferential inhibition of the COX-2 isoenzyme, which possesses a larger active site.[5] This selectivity is a critical design feature for developing nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[1][5] A notable example of a COX-2 inhibitor featuring a trifluoromethyl pyrazole scaffold is Celecoxib.[6]

Investigational Workflow: In Vitro COX Inhibition Assay

To quantitatively assess the inhibitory potency and selectivity of trifluoromethyl pyrazole candidates, a robust in vitro COX inhibition assay is essential.

Caption: Workflow for in vitro COX inhibition assay.

Experimental Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.

-

Prepare Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Heme Cofactor: Add to the assay buffer to a final concentration of 1 µM.

-

COX-1 and COX-2 Enzymes (human recombinant): Dilute to the desired concentration in assay buffer.

-

Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute in assay buffer.

-

ADHP (10-Acetyl-3,7-dihydroxyphenoxazine): A fluorogenic probe. Prepare a stock solution in DMSO.

-

Test Compound: Prepare a serial dilution in DMSO.

-

-

Assay Procedure:

-

To a 96-well plate, add 80 µL of assay buffer with heme.

-

Add 10 µL of the diluted test compound or DMSO (vehicle control).

-

Add 10 µL of the diluted COX-1 or COX-2 enzyme.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of ADHP.

-

Read the fluorescence intensity (excitation 530-560 nm, emission 590 nm) every minute for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

II. Interruption of Cellular Signaling: Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore for kinase inhibitors, and trifluoromethyl pyrazoles are no exception.[7] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a common driver of diseases such as cancer.

Trifluoromethyl pyrazole-based compounds have demonstrated inhibitory activity against a range of kinases, including:

-

Akt1: A serine/threonine kinase involved in cell survival and proliferation.[7]

-

Aurora A and B: Kinases essential for mitotic progression.[7]

-

BCR-ABL: A fusion protein with tyrosine kinase activity that is a hallmark of chronic myeloid leukemia.[7]

The trifluoromethyl group can contribute to the binding affinity and selectivity of these inhibitors, often through interactions with specific residues in the kinase active site.[7]

Investigational Workflow: In Vitro Kinase Inhibition Assay

A typical workflow to assess the kinase inhibitory potential of trifluoromethyl pyrazoles is as follows:

Caption: Workflow for in vitro kinase inhibition assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes a luminescent assay that measures kinase activity by quantifying the amount of ADP produced.

-

Prepare Reagents:

-

Kinase Reaction Buffer.

-

Kinase Enzyme.

-

Kinase Substrate.

-

ATP.

-

Test Compound: Prepare a serial dilution in a suitable solvent.

-

ADP-Glo™ Reagent.

-

Kinase Detection Reagent.

-

-

Assay Procedure:

-

Set up the kinase reaction in a 96-well plate by adding the kinase, substrate, and test compound in the reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate for the desired time at the optimal temperature for the kinase.

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP generated and therefore to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

III. Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

Certain trifluoromethyl pyrazole derivatives have emerged as potent anticancer agents through their ability to inhibit tubulin polymerization.[8][9] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

These compounds often act as antimitotic agents, arresting cells in the G2/M phase of the cell cycle and ultimately leading to apoptosis.[8][9] The proposed mechanism involves binding to the colchicine binding site on tubulin, which prevents the assembly of microtubules.[8][9] The trifluoromethyl pyrazole scaffold can serve as a bioisostere for the cis-stilbene core of combretastatin A-4, a well-known tubulin polymerization inhibitor.[8]

Investigational Workflow: In Vitro Tubulin Polymerization Assay

The effect of trifluoromethyl pyrazoles on tubulin polymerization can be monitored by measuring the change in turbidity over time.

Caption: Workflow for in vitro tubulin polymerization assay.

Experimental Protocol: Turbidimetric Tubulin Polymerization Assay

-

Prepare Reagents:

-

Tubulin Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

GTP Stock Solution.

-

Purified Tubulin (>99% pure).

-

Test Compound: Prepare a serial dilution in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well plate on ice, add the test compound to the polymerization buffer.

-

Add the purified tubulin to each well.

-

Add GTP to a final concentration of 1 mM.

-

Place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

The increase in absorbance at 340 nm corresponds to the formation of microtubules.

-

Plot the absorbance versus time for each concentration of the test compound.

-

Calculate the initial rate of polymerization and the maximum absorbance for each curve.

-

Determine the percent inhibition of both the rate and extent of polymerization.

-

Calculate the IC50 value for the inhibition of tubulin polymerization.

-

IV. Broad-Spectrum Bioactivity: Agrochemical and Antimicrobial Applications

The utility of trifluoromethyl pyrazoles extends beyond pharmaceuticals into the realm of agrochemicals, where they are employed as herbicides, fungicides, and insecticides.[3][10][11][12] The trifluoromethyl group enhances the stability and lipophilicity of these molecules, which can improve their uptake and translocation in plants and insects.[3] The pyrazole ring itself is a versatile scaffold that can be modified to fine-tune the biological activity against specific pests or weeds.[3]

Furthermore, certain trifluoromethyl phenyl-derived pyrazoles have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[13] The precise mechanisms of action in these applications can be diverse and target-specific, ranging from enzyme inhibition to disruption of cellular membranes.

V. Neurological Applications: Cholinesterase Inhibition

Recent research has identified fluorosulfate-containing pyrazoles as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[14] The inhibition of BuChE can help to increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. The fluorosulfate group plays a key role in the binding affinity of these compounds to the enzyme.[14]

Conclusion: A Scaffold of Continuing Discovery

Trifluoromethyl pyrazoles represent a privileged structural motif with a remarkable diversity of biological activities. Their mechanisms of action are multifaceted, ranging from the well-defined inhibition of enzymes like COX-2 and various kinases to the disruption of fundamental cellular processes such as tubulin polymerization. The trifluoromethyl group is a critical component, often enhancing potency, selectivity, and pharmacokinetic properties. The continued exploration of this chemical space, guided by a thorough understanding of the underlying mechanisms and structure-activity relationships, promises to yield new and improved therapeutic agents and agrochemicals. The experimental frameworks provided in this guide serve as a starting point for researchers to further elucidate the potential of this versatile and powerful class of molecules.

References

- Hawash, M., et al. (2025).

- J&K Scientific. 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- Chem-Impex. 3-(Trifluoromethyl)-5-(phenyl)pyrazole.

- Chem-Impex. 3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazole.

- ResearchGate. Selected Pharmaceutical and Agrochemical Molecules Containing N¹‐aryl 3‐di/trifluoromethyl Pyrazole Scaffolds.

- MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)

- MDPI. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.

- ResearchGate.

- ACS Publications. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).

- SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.

- PubMed Central. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents.

- ResearchGate.

- ResearchGate. Journal of Molecular Structure Synthesis, Structure and Biological Activity of 3(5)

- PubMed. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents.

- Thieme. Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles.

- PubMed Central.

- PubMed Central.

Sources

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

known biological activities of pyrazole carboxylic acids

An In-depth Technical Guide to the Biological Activities of Pyrazole Carboxylic Acids

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry and drug discovery. When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid derivatives exhibit an exceptionally broad and potent spectrum of biological activities. This guide provides an in-depth exploration of the key pharmacological properties of this compound class, intended for researchers, chemists, and drug development professionals. We will dissect the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide validated experimental protocols for evaluating their therapeutic potential. The versatility of this scaffold, from anticancer to anti-inflammatory and antimicrobial applications, underscores its enduring significance in the development of novel therapeutic agents.[1][2][3]

The Pyrazole Carboxylic Acid Scaffold: A Privileged Structure

Heterocyclic compounds form the building blocks for a vast number of biologically active molecules.[4][5] Within this domain, the pyrazole nucleus is considered a "privileged scaffold" due to its unique physicochemical properties and its ability to form key interactions with a wide variety of biological targets.[1][6] The addition of a carboxylic acid moiety further enhances its versatility, providing a critical anchor point for hydrogen bonding, salt formation, and further derivatization into esters, amides, and other functional groups.[7][8] This combination allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making pyrazole carboxylic acids a highly attractive starting point for drug design.[6][7]

Anticancer Activity: Targeting Uncontrolled Proliferation

A primary feature of cancer is the uncontrolled proliferation of cells, making the inhibition of proliferative pathways a key therapeutic strategy.[9] Pyrazole carboxylic acid derivatives have emerged as potent agents against numerous cancer cell lines through diverse mechanisms of action.[9][10]

Mechanism of Action: Kinase and Tubulin Inhibition

Many pyrazole derivatives exert their anticancer effects by targeting critical cellular machinery.

-

Kinase Inhibition: Several derivatives function as inhibitors of crucial kinases involved in cell signaling pathways, such as Cyclin-Dependent Kinase 2 (CDK2) and PI3 Kinase.[11] By blocking the ATP-binding site of these enzymes, they can halt the cell cycle and induce apoptosis. For instance, novel indole-linked pyrazole derivatives have shown significant inhibitory activity against CDK2.[11]

-

Tubulin Polymerization Inhibition: Another established mechanism is the disruption of microtubule dynamics.[9] Certain 3,4-diaryl pyrazole derivatives act as potent tubulin polymerization inhibitors, leading to mitotic arrest and cell death, with some compounds showing activity in the nanomolar range.[11]

In Vitro Efficacy Data

The cytotoxic potential of pyrazole carboxylic acid derivatives has been demonstrated across a range of human cancer cell lines.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole Carbaldehyde Derivative (cpd 43) | MCF-7 (Breast) | 0.25 | [11] |

| Indole-linked Pyrazole (cpd 34) | HCT116 (Colon) | < 23.7 | [11] |

| Pyrazole-Isolongifolanone (cpd 37) | MCF-7 (Breast) | 5.21 | [11] |

| Bis-pyrazole Derivative (cpd 75) | SMMC7721 (Liver) | 0.76 | [11] |

| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic-acid-based amide | Multiple | < 5.0 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivative in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[13] The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib, highlighting the potential of this chemical class to yield potent and selective anti-inflammatory agents.[1][14]

Mechanism of Action: COX-2 Inhibition